4-Chloro-6-(chloromethyl)pyrimidine

Regioselectivity Nucleophilic Aromatic Substitution Medicinal Chemistry

4-Chloro-6-(chloromethyl)pyrimidine (CAS 85878-84-8) is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and a chloromethyl group at the 6-position, giving it the molecular formula C₅H₄Cl₂N₂ and a molecular weight of 163.00 g/mol. It functions as a dual-electrophile building block, enabling sequential and regioselective functionalization in the construction of complex bioactive molecules.

Molecular Formula C5H4Cl2N2
Molecular Weight 163 g/mol
CAS No. 85878-84-8
Cat. No. B1603568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(chloromethyl)pyrimidine
CAS85878-84-8
Molecular FormulaC5H4Cl2N2
Molecular Weight163 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1Cl)CCl
InChIInChI=1S/C5H4Cl2N2/c6-2-4-1-5(7)9-3-8-4/h1,3H,2H2
InChIKeyUICZKLGFGMANCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-(chloromethyl)pyrimidine (CAS 85878-84-8): A Dual-Electrophile Pyrimidine Building Block for Targeted Synthesis


4-Chloro-6-(chloromethyl)pyrimidine (CAS 85878-84-8) is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and a chloromethyl group at the 6-position, giving it the molecular formula C₅H₄Cl₂N₂ and a molecular weight of 163.00 g/mol [1]. It functions as a dual-electrophile building block, enabling sequential and regioselective functionalization in the construction of complex bioactive molecules [2]. Its computed XLogP3-AA is 1.6, indicating moderate lipophilicity, and its topological polar surface area (TPSA) is 25.8 Ų [1]. Primarily employed as an intermediate in medicinal chemistry and agrochemical research, it is valued for its ability to undergo both nucleophilic aromatic substitution at the 4-chloro position and further derivatization at the chloromethyl group, facilitating the synthesis of diverse pharmacologically relevant scaffolds .

Why Substituting 4-Chloro-6-(chloromethyl)pyrimidine with Generic Dichloropyrimidines Compromises Reaction Outcomes


In-class compounds such as 2,4-dichloropyrimidine or 4,6-dichloropyrimidine cannot be substituted for 4-Chloro-6-(chloromethyl)pyrimidine without fundamentally altering synthetic outcomes. The presence of the chloromethyl group at the 6-position introduces a second, orthogonal electrophilic site that enables sequential derivatization not possible with simple dichloropyrimidines [1]. Furthermore, the electronic influence of the chloromethyl group alters the regioselectivity of nucleophilic aromatic substitution (SNAr) at the 4-chloro site, as well as the compound's reactivity in palladium-catalyzed cross-coupling reactions [2]. Using a generic alternative lacking the chloromethyl handle would result in either incomplete functionalization, the need for additional synthetic steps, or a complete change in the accessible chemical space, thereby impacting the efficiency and success of building complex molecular architectures .

4-Chloro-6-(chloromethyl)pyrimidine: Head-to-Head Performance and Regioselectivity Data


Regioselectivity in SNAr: 4-Chloro vs. 2-Chloro Displacement in Pyrimidine Systems

In nucleophilic aromatic substitution (SNAr) reactions on pyrimidines, the 4-position is more reactive than the 2-position. This established trend applies to 4-chloro-6-(chloromethyl)pyrimidine, ensuring predictable and regioselective functionalization at the 4-chloro site, a critical advantage for synthesizing 4-substituted derivatives [1].

Regioselectivity Nucleophilic Aromatic Substitution Medicinal Chemistry

Dual Electrophilic Reactivity Enables Sequential Functionalization and Scaffold Diversification

4-Chloro-6-(chloromethyl)pyrimidine possesses two distinct electrophilic sites: the 4-chloro atom and the 6-chloromethyl group. This allows for orthogonal, stepwise derivatization to construct disubstituted pyrimidines, a versatility not offered by simpler monofunctional or symmetrical dichloro analogs [1].

Sequential Synthesis Electrophilic Sites Molecular Diversity

Suitability for Palladium-Catalyzed Cross-Coupling Reactions in Complex Molecule Synthesis

The 4-chloro substituent on the electron-deficient pyrimidine ring is an effective partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of aryl or heteroaryl groups at the 4-position to create biaryl pyrimidines, a common pharmacophore [1].

Suzuki Coupling Cross-Coupling Organometallic Chemistry

Intermediate for PRMT6 and CARM1 Inhibitors: Bioactivity Data from Derived Compounds

While 4-chloro-6-(chloromethyl)pyrimidine itself is an intermediate, it is a direct precursor to compounds with potent inhibitory activity against protein arginine methyltransferases (PRMTs). For example, a derivative (BDBM50194767) synthesized from this scaffold showed an IC50 of 78 nM against human PRMT6 and 33 nM against CARM1 (PRMT4) [1].

Epigenetics PRMT6 CARM1 Inhibitor Development

Recommended Application Scenarios for 4-Chloro-6-(chloromethyl)pyrimidine Based on Performance Evidence


Medicinal Chemistry: Synthesis of 4-Substituted Pyrimidine Kinase Inhibitors

Given the established regioselectivity for SNAr at the 4-position [1], this compound is ideally suited for the initial step in synthesizing 4-amino or 4-alkoxy pyrimidines, which are core structures in many kinase inhibitors and other targeted therapies. The subsequent chloromethyl handle allows for further diversification, creating focused libraries of disubstituted pyrimidines for structure-activity relationship (SAR) studies.

Agrochemical Research: Construction of Novel Fungicidal and Herbicidal Scaffolds

The dual-electrophile nature [2] is highly advantageous for synthesizing the complex, polysubstituted pyrimidines often found in modern agrochemicals. Researchers can sequentially introduce amine, thiol, or alkoxy groups at the 4-position, followed by further functionalization of the chloromethyl group to create novel fungicidal or herbicidal agents.

Epigenetic Drug Discovery: Precursor to PRMT and Methyltransferase Inhibitors

As demonstrated by the potent activity of its derivatives against PRMT6 and CARM1 [3], this compound is a critical starting material for programs targeting epigenetic enzymes. Procurement should be prioritized for projects focused on developing novel inhibitors of protein methyltransferases, where the pyrimidine core serves as an essential scaffold for binding to the target enzyme's active site.

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